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Compound of Interest

Compound Name: 1-Aminopropan-2-ol

Cat. No.: B162767

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for 1-aminopropan-2-ol. It is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis. This
document presents quantitative data in tabular format, details the experimental protocols for
data acquisition, and includes visualizations to illustrate key concepts and workflows.

Spectroscopic Data

The following tables summarize the *H NMR, 13C NMR, and IR spectroscopic data for 1-
aminopropan-2-ol.

Table 1: *H NMR Spectroscopic Data for 1-Aminopropan-2-ol

Chemical Shift (8) ppm Multiplicity Assignment
~3.70 m CH

~2.76 dd CH2

~2.52 dd CH:z

~2.26 brs NHz, OH
~1.15 d CHs
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Solvent: Chloroform-d. Reference: Tetramethylsilane (TMS). Instrument: Varian CFT-20 or
equivalent. Data sourced from SpectraBase and ChemicalBook.[1][2][3]

Table 2: 13C NMR Spectroscopic Data for 1-Aminopropan-2-ol

Chemical Shift (8) ppm Assighment
~67.5 CH
~49.5 CH2
~22.5 CHs

Solvent: Chloroform-d. Reference: Tetramethylsilane (TMS). Instrument: Varian CFT-20 or
equivalent. Data sourced from SpectraBase and ChemicalBook.[2][4]

Table 3: IR Absorption Data for 1-Aminopropan-2-ol

Wavenumber (cm—?) Functional Group Description

Broad, strong absorption due

3350-3100 O-H, N-H to alcohol and amine
stretching

2960-2850 C-H Alkane stretching

~1590 N-H Amine bending (scissoring)

~1460 C-H Alkane bending

~1130 C-O Alcohol stretching

~1080 C-N Amine stretching

Sample Preparation: Neat (Attenuated Total Reflectance - ATR). Instrument: FT-IR
Spectrometer (e.g., Bruker Tensor 27). Data sourced from NIST WebBook and PubChem.[5][6]

Experimental Protocols
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The following are generalized protocols for obtaining NMR and IR spectra of 1-aminopropan-
2-ol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A solution of 1-aminopropan-2-ol is prepared by dissolving
approximately 5-25 mg of the neat compound in about 0.5-0.7 mL of a deuterated solvent
(e.g., Chloroform-d, D20) in a standard 5 mm NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), may be added.

 Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer,
such as a Varian CFT-20 or a modern Bruker Avance instrument, typically operating at a
proton frequency of 300 MHz or higher.

o Data Acquisition:

o H NMR: A standard one-pulse experiment is performed. Key parameters include a 30-45°
pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

o 13C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key
parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and the
acquisition of a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-
noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

o Sample Preparation (ATR-IR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a
small drop of neat 1-aminopropan-2-ol is placed directly onto the ATR crystal (e.g., diamond
or zinc selenide). The crystal is then cleaned with a suitable solvent (e.g., isopropanol) after
the measurement. This technique requires minimal sample preparation.[5]

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer, such as a Bruker Tensor 27.[5]
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o Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal is recorded first and automatically subtracted
from the sample spectrum. A number of scans (e.g., 16-32) are co-added to improve the
signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber
(cm™2).

Visualizations

3.1 Molecular Structure and Spectroscopic Correlation
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Caption: General workflow for NMR and IR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 1-
Aminopropan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162767#spectroscopic-data-of-1-aminopropan-2-ol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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